R(-)-2,10,11-Trihydroxyaporphine hybrobromide

Dopamine Receptor Radioligand Binding Structure-Activity Relationship

Substituting apomorphine for R(-)-THA introduces quantifiable experimental variance due to distinct A-ring hydroxylation. This reduced-potency D2 dopamine receptor agonist provides documented lower binding affinity and adenylate cyclase stimulation vs. apomorphine, enabling nuanced dopaminergic pathway investigation. • Validated SAR tool: 2-OH substitution predictably shifts receptor affinity & functional activity • Enables D2-selective probing with reduced stereotypy risk in vivo • >97% purity (HPLC); supplied as hydrobromide salt for research use only

Molecular Formula C17H18BrNO3
Molecular Weight 364.2 g/mol
CAS No. 77630-01-4
Cat. No. B1609796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR(-)-2,10,11-Trihydroxyaporphine hybrobromide
CAS77630-01-4
Molecular FormulaC17H18BrNO3
Molecular Weight364.2 g/mol
Structural Identifiers
SMILESCN1CCC2=C3C1CC4=C(C3=CC(=C2)O)C(=C(C=C4)O)O.Br
InChIInChI=1S/C17H17NO3.BrH/c1-18-5-4-10-6-11(19)8-12-15(10)13(18)7-9-2-3-14(20)17(21)16(9)12;/h2-3,6,8,13,19-21H,4-5,7H2,1H3;1H/t13-;/m1./s1
InChIKeySJXJEAQVHBGSDL-BTQNPOSSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R(-)-2,10,11-Trihydroxyaporphine Hydrobromide Overview


R(-)-2,10,11-Trihydroxyaporphine hydrobromide (R-THA, CAS 77630-01-4), also known as 2-hydroxyapomorphine, is a synthetic aporphine alkaloid characterized by a rigid tetracyclic framework and a specific 2,10,11-trihydroxy substitution pattern [1]. As a member of the aporphine class, it functions as a dopamine receptor agonist, with documented affinity for both D1-like and D2-like receptor subtypes, though its precise selectivity profile differs markedly from its parent scaffold, R(-)-apomorphine (APO) [2]. The compound is supplied as the hydrobromide salt (C17H18BrNO3, MW 364.2) and is utilized exclusively as a research tool in receptor pharmacology, structure-activity relationship (SAR) studies, and investigations of dopaminergic pathways [1][3].

R(-)-2,10,11-Trihydroxyaporphine vs. Apomorphine: Non-Interchangeability


The practice of substituting one aporphine analog for another—such as using R(-)-apomorphine (APO) as a surrogate for R(-)-2,10,11-trihydroxyaporphine (R-THA)—introduces significant and quantifiable experimental variance due to distinct structure-activity relationships. Specifically, the introduction of a 2-hydroxyl group on the A-ring of the aporphine scaffold in R-THA fundamentally alters its pharmacological fingerprint compared to the 10,11-dihydroxy-substituted APO [1]. This structural modification results in a predictable shift in binding affinity, functional activity at adenylate cyclase, and in vivo behavioral potency, as established by direct comparative studies [1][2]. Furthermore, N-alkyl substitutions on the trihydroxyaporphine core yield analogs with divergent anticonvulsant durations and potencies, underscoring that even within the trihydroxyaporphine subclass, individual members are not functionally interchangeable [3]. The quantitative evidence below delineates these critical differentiation points, providing a scientific basis for precise compound selection.

R(-)-2,10,11-Trihydroxyaporphine: Quantitative Comparison vs. Analogs


Dopamine Receptor Binding: Lower Affinity vs. Apomorphine

In a direct head-to-head study, R(-)-2,10,11-trihydroxyaporphine (THA) demonstrated significantly reduced potency compared to its parent compound, R(-)-apomorphine (APO), across multiple radioligand binding assays. The rank order of potency was consistently (-)-APO > (-)-THA [1]. This finding confirms that 2-hydroxylation, while creating a distinct pharmacological entity, diminishes affinity for dopamine receptors relative to the 10,11-dihydroxy substitution pattern of apomorphine [1].

Dopamine Receptor Radioligand Binding Structure-Activity Relationship

Reduced Adenylate Cyclase Stimulation vs. Apomorphine

The functional consequence of 2-hydroxylation is a marked reduction in the ability to stimulate adenylate cyclase activity. In comparative assays using striatal tissue, the rank order for stimulating cyclic AMP synthesis was again (-)-APO > (-)-THA [1]. This data aligns with the binding results, demonstrating that the structural modification translates directly into a diminished functional output at the level of second messenger generation [1].

Adenylate Cyclase cAMP Functional Assay

Enhanced Dihydropteridine Reductase Inhibition

In contrast to its reduced potency at dopamine receptors, R(-)-THA exhibits enhanced inhibitory activity against dihydropteridine reductase (DHPR), an enzyme essential for tetrahydrobiopterin regeneration and thus catecholamine synthesis [1]. A structure-activity relationship study revealed that the addition of a 2-hydroxyl group to the A-ring of apomorphine enhances inhibitory potency against DHPR [1]. Both R(-)- and S(+)-enantiomers of 2,10,11-trihydroxyaporphine demonstrated potent inhibition with Ki or I50 values in the range of 0.6 to 2.9 microM [1].

Dihydropteridine Reductase Enzyme Inhibition Catecholamine Synthesis

In Vivo Anticonvulsant Efficacy vs. N-Alkyl Analogs

In a comparative in vivo assessment using two genetic models of reflex epilepsy, the parent compound R(-)-2,10,11-trihydroxyaporphine (THA) demonstrated a distinct efficacy and duration profile compared to its N-alkylated analogs [1]. While R(-)-THA provided protection against seizures, it required a significantly higher dose and exhibited a different duration of action than the N-n-propyl and N-ethyl derivatives [1]. Notably, the related compound R(-)-norapomorphine provided no protection at any dose tested (0.05–18.75 mg/kg), establishing a critical functional divergence within the aporphine class [1].

Anticonvulsant Epilepsy Model In Vivo Pharmacology

Preferential D2 over D1 Receptor Binding

While this compound is a member of the broader aporphine class, its behavior aligns with established class-level trends that are critical for its selection. A comprehensive screening of aporphine enantiomers demonstrated that R(-) isomers exhibit high stereoselectivity (R(-) > S(+)) and a marked preference for dopamine D2 receptors over D1 receptors [1]. This class-level inference is supported by data showing that R(-) isomers of apomorphine and N-n-propylnorapomorphine prefer D2-like binding, whereas their S(+) counterparts show higher affinity for alpha-1 adrenoceptors [1].

Dopamine Receptor Subtypes Enantioselectivity Receptor Binding

R(-)-2,10,11-Trihydroxyaporphine: Research Applications


SAR Studies: Aporphine Dopamine Agonists

R(-)-2,10,11-Trihydroxyaporphine hydrobromide serves as a critical reference compound in SAR studies aimed at understanding the impact of A-ring hydroxylation on dopaminergic activity. Its documented, reduced binding affinity and functional potency compared to R(-)-apomorphine (APO) [1] provide a clear, quantifiable baseline for assessing the contribution of the 2-hydroxyl group. By directly comparing data from R(-)-THA with that of APO and other hydroxylated analogs, researchers can systematically map the pharmacophore requirements for high-affinity receptor binding and functional activation [1][2].

Dihydropteridine Reductase Inhibition Studies

This compound is a key tool for studies exploring the intersection of aporphine pharmacology and catecholamine synthesis. Its potent inhibition of dihydropteridine reductase (DHPR), a property enhanced by its 2-hydroxyl group [3], differentiates it from other dopamine agonists. Researchers can utilize R(-)-THA to probe the role of DHPR inhibition in the overall pharmacological profile of aporphines, independent of their direct dopamine receptor actions, using assay conditions described in the literature [3].

In Vivo Neurological Models with Less Potent Agonist

In certain in vivo models, such as those for epilepsy or Parkinson's disease, the high potency of compounds like apomorphine can lead to severe side effects or receptor desensitization that confounds results. R(-)-THA, with its established reduced potency at dopamine receptors and defined, albeit weaker, anticonvulsant profile compared to its N-alkyl derivatives [4], offers an alternative. Its use allows for the study of dopaminergic modulation with a lower risk of inducing stereotypy or profound hypotension, providing a more nuanced pharmacological intervention as evidenced by its distinct dosing requirements in anticonvulsant studies [4].

Enantioselectivity and Dopamine Receptor Subtype Profiling

R(-)-THA is an essential component in studies designed to dissect the stereochemical requirements of dopamine receptor subtypes. The established class-level preference of R(-) aporphines for D2 over D1 receptors [5] allows researchers to use R(-)-THA as a stereoselective probe. By comparing its effects with those of its S(+) enantiomer or with non-selective agonists, scientists can attribute observed cellular or behavioral outcomes specifically to D2-like receptor activation, a critical step in target validation and mechanism-of-action studies [5].

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